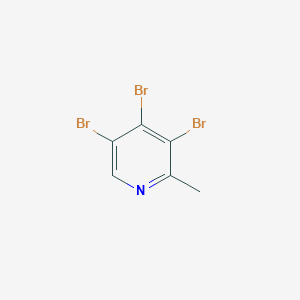

2-Methyl-3,4,5-tribromopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Méthyl-3,4,5-tribromopyridine: est un composé organique de formule moléculaire C6H4Br3N et de masse moléculaire 329,82 g/mol Il s'agit d'un dérivé de la pyridine, où trois atomes de brome sont substitués aux positions 3, 4 et 5, et un groupe méthyle est attaché à la position 2

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

La synthèse de la 2-méthyl-3,4,5-tribromopyridine implique généralement la bromation de la 2-méthylpyridine. Le processus peut être effectué en utilisant du brome ou d'autres agents bromants dans des conditions contrôlées pour assurer une bromation sélective aux positions souhaitées . La réaction est généralement conduite dans un solvant tel que l'acide acétique ou le chloroforme, et la température est soigneusement contrôlée pour éviter la sur-bromation.

Méthodes de production industrielle :

La production industrielle de la 2-méthyl-3,4,5-tribromopyridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour garantir un rendement élevé et la pureté du produit. La réaction de bromation est surveillée à l'aide de techniques analytiques telles que la chromatographie en phase gazeuse ou la chromatographie liquide haute performance pour s'assurer que le produit souhaité est obtenu .

Analyse Des Réactions Chimiques

Types de réactions :

La 2-méthyl-3,4,5-tribromopyridine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Réactions de réduction : Le composé peut être réduit pour former des dérivés de la 2-méthylpyridine.

Réactions d'oxydation : L'oxydation de la 2-méthyl-3,4,5-tribromopyridine peut conduire à la formation de N-oxydes de pyridine.

Produits principaux :

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyridines substituées, tandis que les réactions de réduction peuvent produire des dérivés de pyridine partiellement ou totalement débromés .

4. Applications de la recherche scientifique

Chimie :

En chimie, la 2-méthyl-3,4,5-tribromopyridine est utilisée comme bloc de construction pour la synthèse de molécules plus complexes. Elle sert de précurseur dans la préparation de diverses pyridines substituées et d'autres composés hétérocycliques .

Biologie et médecine :

Ses dérivés ont été étudiés pour leurs activités biologiques, notamment leurs propriétés antimicrobiennes et anticancéreuses .

Industrie :

Dans le secteur industriel, la 2-méthyl-3,4,5-tribromopyridine est utilisée dans la synthèse d'agrochimiques, de colorants et d'autres produits chimiques de spécialité. Ses propriétés chimiques uniques en font un intermédiaire précieux dans la production de divers produits industriels .

5. Mécanisme d'action

Le mécanisme d'action de la 2-méthyl-3,4,5-tribromopyridine et de ses dérivés implique des interactions avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, le composé peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Les cibles moléculaires et les voies exactes dépendent du dérivé spécifique et de son application prévue .

Applications De Recherche Scientifique

Chemistry:

In chemistry, 2-Methyl-3,4,5-tribromopyridine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various substituted pyridines and other heterocyclic compounds .

Biology and Medicine:

Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry:

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the production of various industrial products .

Mécanisme D'action

The mechanism of action of 2-Methyl-3,4,5-tribromopyridine and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Composés similaires :

2,3,5-Tribromopyridine : Similaire à la 2-méthyl-3,4,5-tribromopyridine mais sans le groupe méthyle en position 2.

3,4,5-Tribromopyridine : Un autre composé similaire sans le groupe méthyle, ce qui affecte sa réactivité chimique et ses applications.

Unicité :

La 2-méthyl-3,4,5-tribromopyridine est unique en raison de la présence à la fois du groupe méthyle et des trois atomes de brome, ce qui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé polyvalent pour diverses applications synthétiques et industrielles .

Propriétés

Formule moléculaire |

C6H4Br3N |

|---|---|

Poids moléculaire |

329.81 g/mol |

Nom IUPAC |

3,4,5-tribromo-2-methylpyridine |

InChI |

InChI=1S/C6H4Br3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |

Clé InChI |

IRQZILOPAMWVFY-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C(C(=C1Br)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)